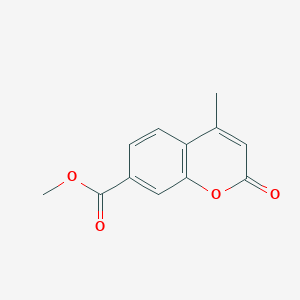![molecular formula C14H12N6O2S B12169313 4-{[([1,2,4]Triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzamide](/img/structure/B12169313.png)
4-{[([1,2,4]Triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[([1,2,4]Triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino}benzamide is a complex organic compound that features a triazolopyridazine core
准备方法
合成路线和反应条件
4-{[([1,2,4]三唑并[4,3-b]哒嗪-6-基硫代)乙酰基]氨基}苯甲酰胺的合成通常涉及 多个步骤:
三唑并哒嗪环系的形成: 该步骤涉及在受控条件下将适当的 前体环化。
硫代基团的引入: 硫代基团通过亲核取代反应引入。
乙酰化: 乙酰基团在碱存在下使用乙酸酐或乙酰氯添加。
酰胺化: 最后一步涉及形成酰胺键,通常使用 EDCI 或 DCC 等偶联试剂。
工业生产方法
该化合物的工业生产可能涉及对上述合成步骤进行优化,以最大限度地提高 产量和纯度。这可能包括使用连续流反应器和先进的纯化技术。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在硫代基团处。
还原: 还原反应可以针对三唑并哒嗪环系。
取代: 各种取代反应可以发生,特别是在苯甲酰胺部分。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
取代: 常用卤化剂和亲核试剂。
主要产物
氧化: 亚砜和砜。
还原: 还原的三唑并哒嗪衍生物。
取代: 取代的苯甲酰胺和三唑并哒嗪。
科学研究应用
4-{[([1,2,4]三唑并[4,3-b]哒嗪-6-基硫代)乙酰基]氨基}苯甲酰胺具有多种应用:
化学: 用作更复杂分子的构建块。
生物学: 研究其作为酶抑制剂的潜力。
医药: 探索其潜在的治疗效果,特别是在癌症和传染病方面。
工业: 用于开发新型材料和催化剂。
作用机制
该化合物通过与特定分子靶标(如酶或受体)相互作用发挥其作用。已知三唑并哒嗪环系与活性位点结合,抑制酶活性。这种相互作用可以破坏关键的生物途径,从而产生治疗效果。
相似化合物的比较
类似化合物
- 甲基 (2Z)-2-(1-乙基-2-氧代-1,2-二氢-3H-吲哚-3-亚基)-5-[4-(2-呋喃甲酰氧基)苯基]-7-甲基-3-氧代-2,3-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-6-羧酸酯
- 环丙庚啶相关化合物 C
独特性
4-{[([1,2,4]三唑并[4,3-b]哒嗪-6-基硫代)乙酰基]氨基}苯甲酰胺因其特定的结构特征而独一无二,例如三唑并哒嗪环系和硫代基团。这些特征赋予了与类似化合物相比,独特的化学反应性和生物活性。
属性
分子式 |
C14H12N6O2S |
|---|---|
分子量 |
328.35 g/mol |
IUPAC 名称 |
4-[[2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetyl]amino]benzamide |
InChI |
InChI=1S/C14H12N6O2S/c15-14(22)9-1-3-10(4-2-9)17-12(21)7-23-13-6-5-11-18-16-8-20(11)19-13/h1-6,8H,7H2,(H2,15,22)(H,17,21) |
InChI 键 |
IIYWKWKCCIZBFX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CSC2=NN3C=NN=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-chlorophenyl)-1-[4-(pyridin-2-yl)piperazin-1-yl]-4-(1H-tetrazol-1-yl)butan-1-one](/img/structure/B12169237.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(pyridin-4-yl)acetamide](/img/structure/B12169239.png)



![2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B12169264.png)
![N-(3-methoxypropyl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B12169275.png)
![4-(4-chlorophenyl)-N-(2-oxo-2-{[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]amino}ethyl)piperazine-1-carboxamide](/img/structure/B12169282.png)

![2-[2-(Trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12169290.png)


![[4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B12169296.png)
![methyl 4-({N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate](/img/structure/B12169300.png)
